N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, dichlorophenyl, and nitrophenyl groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions: The 3,5-dichlorophenyl and 4-nitrophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the nitro group, which may affect its reactivity and applications.
N-(3-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine: Has a single chlorine atom, potentially altering its chemical properties.
Uniqueness
N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2S.BrH/c16-10-5-11(17)7-12(6-10)18-15-19-14(8-23-15)9-1-3-13(4-2-9)20(21)22;/h1-8H,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLXHABCKQPOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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